Ethyl 3-fluoro-5-methylbenzoylformate

Description

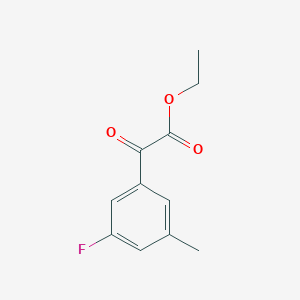

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(3-fluoro-5-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-4-7(2)5-9(12)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAODLPYPPTYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259918 | |

| Record name | Ethyl 3-fluoro-5-methyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-58-7 | |

| Record name | Ethyl 3-fluoro-5-methyl-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-fluoro-5-methyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for Ethyl 3 Fluoro 5 Methylbenzoylformate

Retrosynthetic Analysis and Key Disconnections Governing its Synthesis

A retrosynthetic analysis of Ethyl 3-fluoro-5-methylbenzoylformate reveals several potential disconnections. The most logical primary disconnection is at the ester group, leading back to 3-fluoro-5-methylbenzoylformic acid and ethanol (B145695). This simplifies the target to the corresponding α-keto acid.

Further disconnection of the α-keto acid functionality can be envisioned through two main pathways. The first involves a disconnection between the aromatic ring and the α-ketoacyl group, suggesting a Friedel-Crafts type acylation of a 1-fluoro-3-methylbenzene precursor with an appropriate C2 synthon, such as ethyl oxalyl chloride. The second key disconnection breaks the bond between the carbonyl groups of the α-keto acid, pointing towards a strategy involving the oxidation of a suitable precursor, such as a substituted mandelic acid derivative or an acetophenone.

Another viable retrosynthetic approach involves the formation of the carbon-carbon bond between the aromatic ring and the glyoxylate (B1226380) unit via a Grignard reaction. This would entail the reaction of a 3-fluoro-5-methylphenylmagnesium halide with diethyl oxalate (B1200264).

These primary disconnections are summarized in the following table:

| Disconnection Strategy | Precursors | Key Reaction Type |

| Esterification | 3-fluoro-5-methylbenzoylformic acid, Ethanol | Esterification |

| Friedel-Crafts Acylation | 1-fluoro-3-methylbenzene, Ethyl oxalyl chloride | Electrophilic Aromatic Substitution |

| Oxidation | Ethyl 2-hydroxy-2-(3-fluoro-5-methylphenyl)acetate or 1-(3-fluoro-5-methylphenyl)ethan-1-one | Oxidation |

| Grignard Reaction | 3-fluoro-5-methylphenylmagnesium halide, Diethyl oxalate | Nucleophilic Acyl Substitution |

Classical and Contemporary Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several synthetic pathways can be designed to access this compound. These routes leverage well-established organic transformations and offer different advantages in terms of starting material availability, regioselectivity, and reaction conditions.

Esterification Approaches for Carboxylic Acid Derivatives

Should the precursor 3-fluoro-5-methylbenzoylformic acid be available, its conversion to the corresponding ethyl ester is a straightforward process. The classical Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common and cost-effective method. ebyu.edu.trlibretexts.org

Modern esterification methods offer milder reaction conditions and may be preferable if the substrate is sensitive to strong acids. These include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).

A comparison of these methods is presented below:

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Ethanol, H₂SO₄ (cat.) | Reflux | Inexpensive, simple | Harsh conditions, requires excess alcohol |

| DCC/DMAP Coupling | Ethanol, DCC, DMAP (cat.) | Room temperature | Mild conditions, high yield | DCC is an allergen, dicyclohexylurea byproduct can be difficult to remove |

| EDC/DMAP Coupling | Ethanol, EDC, DMAP (cat.) | Room temperature | Mild conditions, water-soluble byproduct | More expensive than Fischer-Speier |

Aromatic Functionalization Strategies Involving Halogenation and Alkylation

The synthesis of the key intermediate, 1-fluoro-3-methylbenzene, can be achieved through various aromatic functionalization strategies. One common route starts from m-toluidine (B57737). Diazotization of m-toluidine followed by a Schiemann reaction (using HBF₄) or a Balz-Schiemann reaction (using NaNO₂/HCl then HBF₄) introduces the fluorine atom.

Alternatively, direct halogenation and alkylation of benzene (B151609) can be considered, but achieving the desired 1,3,5-substitution pattern with a fluoro, a methyl, and the benzoylformate group can be challenging due to the directing effects of the substituents. Fluorine is an ortho-, para-director, as is the methyl group. chemguide.co.uk Therefore, a Friedel-Crafts alkylation of fluorobenzene (B45895) would yield a mixture of ortho- and para-fluorotoluene, making the isolation of the desired meta-isomer difficult.

A more controlled approach involves the directed ortho-metalation (DoM) of fluorobenzene. researchgate.netwikipedia.org Lithiation of fluorobenzene occurs preferentially at the ortho position. Subsequent reaction with a methylating agent like methyl iodide would yield o-fluorotoluene. To obtain the meta-isomer, a more complex, multi-step sequence would be necessary, potentially involving blocking groups or isomerization reactions.

Given these challenges, the synthesis starting from a pre-functionalized aromatic compound like 3-fluoro-5-nitrotoluene, followed by reduction of the nitro group and subsequent diazotization to introduce the methyl group (via a Sandmeyer-type reaction), could be a more regioselective, albeit longer, route.

Alpha-Keto Ester Formation Protocols and Optimization

The formation of the α-keto ester moiety is a critical step in the synthesis. Several protocols can be employed:

Friedel-Crafts Acylation: This is a direct and often efficient method. libretexts.org The reaction of 1-fluoro-3-methylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can directly yield this compound. nih.gov The regioselectivity of this reaction is a key consideration. Both the fluorine and methyl groups are ortho-, para-directing. Therefore, acylation is expected to occur at the positions ortho and para to these activating groups. In 1-fluoro-3-methylbenzene, the positions activated are C2, C4, and C6. Steric hindrance from the methyl group might disfavor substitution at the C2 position. The fluorine atom's strong activating effect could favor substitution at the C4 and C6 positions. Careful optimization of the reaction conditions (temperature, catalyst, and solvent) would be necessary to maximize the yield of the desired isomer.

Oxidation of α-Hydroxy Esters: This two-step approach involves the initial synthesis of an α-hydroxy ester, followed by its oxidation. For instance, 3-fluoro-5-methylbenzaldehyde (B64179) can be reacted with ethyl cyanoformate in the presence of a base to form an intermediate that, upon hydrolysis and esterification, yields ethyl 2-hydroxy-2-(3-fluoro-5-methylphenyl)acetate. Subsequent oxidation of this α-hydroxy ester using reagents like pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane would provide the target α-keto ester. aurigeneservices.com

Grignard Reaction with Diethyl Oxalate: The formation of a Grignard reagent from 1-bromo-3-fluoro-5-methylbenzene, followed by its reaction with an excess of diethyl oxalate, is another viable route. researchgate.netscispace.com This method is generally effective for the synthesis of aryl α-keto esters. The use of an excess of diethyl oxalate is crucial to prevent the addition of a second equivalent of the Grignard reagent to the newly formed ketone.

The choice of protocol will depend on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.

Solvent-Free and Environmentally Benign Methodologies for Reaction Efficiency

Traditional organic synthesis often relies on volatile and potentially hazardous organic solvents. The development of solvent-free or environmentally benign solvent-based methodologies is a key aspect of green chemistry.

Solvent-Free Esterification: The esterification of 3-fluoro-5-methylbenzoylformic acid with ethanol could potentially be carried out under solvent-free conditions, for example, by using a solid acid catalyst that can be easily recovered and reused. psu.edu Mechanochemical methods, such as ball-milling, have also emerged as a solvent-free technique for esterification reactions. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times. researchgate.netaurigeneservices.com This can be particularly beneficial for the Friedel-Crafts acylation or the esterification step, potentially allowing for the use of less catalyst or milder conditions.

Use of Greener Solvents: If a solvent is necessary, the use of more environmentally friendly alternatives to traditional chlorinated solvents (e.g., dichloromethane, chloroform) should be considered. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water (for certain reactions) are increasingly being adopted in industrial processes.

Development of Heterogeneous and Homogeneous Catalysts for Sustainable Production

The choice of catalyst is pivotal in Friedel-Crafts acylation, influencing reaction rate, selectivity, and environmental impact. Both homogeneous and heterogeneous catalysts have been extensively studied for this purpose.

Homogeneous Catalysts:

Traditionally, Friedel-Crafts acylations are carried out using homogeneous Lewis acid catalysts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂). researchgate.netroutledge.com These catalysts are effective in activating the acylating agent. However, they are required in stoichiometric amounts because the product ketone complexes with the Lewis acid. wikipedia.org This leads to a significant amount of waste during aqueous workup and challenges in catalyst recovery and reuse, posing environmental concerns. researchgate.net

Heterogeneous Catalysts:

To address the shortcomings of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. researchgate.net Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and pollution. researchgate.netrsc.org For the synthesis of aromatic ketones and related compounds, a variety of heterogeneous catalysts have been explored:

Zeolites: These microporous aluminosilicates with well-defined pore structures can act as shape-selective catalysts. Their acidity can be tailored to promote acylation while minimizing side reactions. researchgate.netroutledge.com

Metal Oxides: Various metal oxides have shown catalytic activity in Friedel-Crafts reactions. researchgate.net

Sulfated Zirconia: This is a superacidic solid catalyst that has demonstrated high activity in acylation reactions. routledge.com

Clays: Montmorillonite clays, for instance, have been shown to be effective catalysts for Friedel-Crafts reactions. rsc.org

Solid Acid Catalysts: A notable example is the TiO₂/SO₄²⁻ type solid acid catalyst, which has been successfully used in the synthesis of methyl benzoylformate, showcasing its potential for producing α-keto esters under mild and environmentally friendly conditions. google.com

The use of such heterogeneous catalysts aligns with the principles of green chemistry, aiming for more sustainable chemical production.

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts for Friedel-Crafts Acylation

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | AlCl₃, FeCl₃, ZnCl₂ | High reactivity, readily available | Required in stoichiometric amounts, difficult to recover, generates significant waste |

| Heterogeneous | Zeolites, Metal Oxides, Sulfated Zirconia, Clays, TiO₂/SO₄²⁻ | Easily separable, reusable, reduced waste and corrosion, environmentally friendlier | Can have lower activity than homogeneous counterparts, potential for deactivation |

Atom Economy and Reaction Efficiency Considerations in Synthetic Route Design

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%, meaning all reactant atoms are found in the product.

For the proposed synthesis of this compound via Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with ethyl oxalyl chloride, the reaction can be represented as:

C₇H₇F + C₄H₅ClO₃ → C₁₁H₁₁FO₃ + HCl

The atom economy can be calculated as:

(Molecular weight of product / Sum of molecular weights of all reactants) x 100

Catalyst Activity and Selectivity: The choice of catalyst not only affects the reaction rate but also the regioselectivity, influencing the formation of the desired isomer.

Reaction Conditions: Temperature, reaction time, and solvent can all impact the yield and the formation of byproducts.

Substrate Reactivity: The presence of both an activating (methyl) and a deactivating (fluoro) group on the aromatic ring will influence its reactivity.

Table 2: Factors Influencing Reaction Efficiency

| Factor | Consideration | Impact on Efficiency |

| Catalyst | Choice between homogeneous and heterogeneous catalysts. | Affects reaction rate, selectivity, and ease of product separation. |

| Solvent | Selection of an appropriate solvent that can dissolve reactants but not interfere with the reaction. | Can influence reaction rate and catalyst activity. |

| Temperature | Optimization of reaction temperature. | Higher temperatures can increase reaction rates but may also lead to side reactions and decomposition. |

| Reactant Stoichiometry | Molar ratio of 1-fluoro-3-methylbenzene to ethyl oxalyl chloride. | Can be adjusted to maximize the conversion of the limiting reagent. |

Advanced Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity for this compound necessitates the use of effective purification and isolation techniques to remove unreacted starting materials, the catalyst, and any byproducts.

A typical purification sequence for an ester synthesized via Friedel-Crafts acylation would involve:

Quenching and Extraction: The reaction mixture is typically quenched with water or a dilute acid to deactivate the catalyst. The product is then extracted into an organic solvent.

Washing: The organic layer is washed with a basic solution, such as sodium bicarbonate, to remove any acidic impurities, followed by washing with brine to remove residual water-soluble components. scienceready.com.au

Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure.

For achieving high, research-grade purity, more advanced techniques are employed:

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective method for purification. scienceready.com.au

Column Chromatography: This is a highly effective technique for separating the desired product from impurities with different polarities. For esters, silica (B1680970) gel is a common stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. This technique offers excellent separation of closely related compounds. numberanalytics.com

Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system can be a powerful method for obtaining highly pure crystalline material.

The choice of purification method will depend on the physical properties of this compound and the nature of the impurities present.

Table 3: Purification Techniques for this compound

| Technique | Principle | Application |

| Liquid-Liquid Extraction | Partitioning of the compound between two immiscible liquid phases. | Initial separation of the product from the aqueous phase containing the catalyst residue. |

| Distillation | Separation based on differences in boiling points. | Purification of thermally stable liquid products. |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Effective for removing impurities with different polarities to achieve high purity. |

| HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Used for achieving research-grade purity and for analytical quantification of purity. |

| Recrystallization | Purification of solids based on differences in solubility. | Applicable if the compound is a solid, to obtain a highly crystalline and pure product. |

Reactivity Profiles and Mechanistic Investigations of Ethyl 3 Fluoro 5 Methylbenzoylformate

Nucleophilic Acyl Substitution Reactions at the Keto-Ester Moiety

The keto-ester functionality of ethyl 3-fluoro-5-methylbenzoylformate possesses two electrophilic carbonyl centers. Nucleophilic attack can principally occur at either the keto or the ester carbonyl carbon. The reactivity of these sites is influenced by the electronic properties of the substituents on the benzene (B151609) ring. The fluorine atom at the meta-position acts as an electron-withdrawing group through its inductive effect, which increases the electrophilicity of both carbonyl carbons. Conversely, the methyl group, also at a meta-position relative to the benzoylformate group, is weakly electron-donating.

Standard nucleophilic acyl substitution reactions are anticipated at the ester functionality. These reactions proceed through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. orgsyn.orglibretexts.org

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-fluoro-5-methylbenzoylformic acid. Alkaline hydrolysis, for instance, would involve the attack of a hydroxide (B78521) ion on the ester carbonyl, followed by protonation to yield the carboxylate salt, which upon acidification gives the final acid. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines is expected to yield the corresponding amides. The rate and feasibility of this reaction would depend on the nucleophilicity of the amine.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethyl group for another alkyl group.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the keto and the ester functionalities to a diol. chemistnotes.com More selective reducing agents might allow for the preferential reduction of one carbonyl group over the other. For instance, sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and may exhibit some selectivity. mdma.ch

Grignard Reactions: The reaction with organometallic reagents such as Grignard reagents (RMgX) is expected to occur at both carbonyl groups. The ester would likely undergo a double addition to form a tertiary alcohol after initial conversion to a ketone.

The relative reactivity of the keto versus the ester carbonyl towards nucleophiles is a key consideration. Generally, ketones are more reactive than esters towards nucleophilic attack. This is due to the ester's oxygen atom being able to donate electron density through resonance to the carbonyl carbon, making it less electrophilic. Therefore, in reactions with limiting amounts of a nucleophile, attack at the keto group might be favored.

Table 1: Predicted Products of Nucleophilic Acyl Substitution Reactions

| Nucleophile/Reagent | Reaction Type | Predicted Product |

|---|---|---|

| H₂O / H⁺ or OH⁻ | Hydrolysis | 3-fluoro-5-methylbenzoylformic acid |

| R'OH / H⁺ or OH⁻ | Transesterification | Alkyl 3-fluoro-5-methylbenzoylformate |

| NH₃, R'NH₂, R'₂NH | Aminolysis | 3-fluoro-5-methylbenzoylformamide derivatives |

| LiAlH₄ then H₃O⁺ | Reduction | 1-(3-fluoro-5-methylphenyl)ethane-1,2-diol |

| R'MgX then H₃O⁺ | Grignard Reaction | Tertiary alcohol derivatives |

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene Ring

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene ring. The outcome of these reactions on this compound is governed by the directing and activating/deactivating effects of the three existing substituents: the fluoro group, the methyl group, and the ethyl benzoylformate group. orgsyn.orgwikipedia.orgyoutube.com

Fluoro Group: The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect (-I effect). However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. organic-chemistry.org

Methyl Group: The methyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect (+I effect). mdma.ch

Ethyl Benzoylformate Group: The keto-ester moiety is a strong deactivating group and a meta-director. The carbonyl groups withdraw electron density from the ring through both inductive and resonance effects (-I and -M effects), making the ring less nucleophilic and directing incoming electrophiles to the meta position. chemistnotes.commdma.ch

The positions for electrophilic attack on the benzene ring are numbered C2, C4, and C6, relative to the ethyl benzoylformate group at C1.

The fluoro group at C3 directs ortho (to C2 and C4) and para (to C6).

The methyl group at C5 directs ortho (to C4 and C6) and para (to C2).

The ethyl benzoylformate group at C1 directs meta (to C3 and C5, which are already substituted).

Considering these competing effects:

Position C2: Is ortho to the deactivating fluoro group and para to the activating methyl group. It is also ortho to the strongly deactivating benzoylformate group.

Position C4: Is ortho to both the deactivating fluoro group and the activating methyl group. It is meta to the benzoylformate group, but this position is sterically hindered between two substituents.

Position C6: Is para to the deactivating fluoro group and ortho to the activating methyl group. It is also ortho to the strongly deactivating benzoylformate group.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Directed by Fluoro (o,p) | Directed by Methyl (o,p) | Directed by Benzoylformate (m) | Overall Assessment |

|---|---|---|---|---|

| C2 | Ortho | Para | Ortho (deactivated) | Potentially favored by methyl, but strongly deactivated by benzoylformate. |

| C4 | Ortho | Ortho | Meta (deactivated) | Activated by both fluoro and methyl, but sterically hindered and deactivated by benzoylformate. |

| C6 | Para | Ortho | Ortho (deactivated) | Potentially favored by methyl and fluoro, but strongly deactivated by benzoylformate. |

Reactions Involving the Alpha-Carbon of the Keto-Ester Functionality

The carbon atom situated between the keto and the ester carbonyl groups is referred to as the alpha-carbon. In many keto-esters, this position is acidic and can be deprotonated to form a nucleophilic enolate ion, which can then participate in various carbon-carbon bond-forming reactions. libretexts.orgmychemblog.com

However, in the case of this compound, this alpha-carbon is quaternary and lacks any hydrogen atoms . Therefore, it is not possible to form an enolate at this position through simple deprotonation. Consequently, typical reactions that rely on the formation of an alpha-carbanion, such as direct alkylation or the Claisen condensation, are not feasible for this molecule acting as the nucleophilic component.

Despite this, the keto-ester moiety can still participate in reactions where it acts as an electrophile .

Reaction with Enolates: The keto-carbonyl group can be attacked by enolates generated from other carbonyl compounds (e.g., ketones, esters) in reactions analogous to the aldol (B89426) or Claisen condensation, where this compound serves as the electrophilic "acceptor" molecule. libretexts.org

Darzens Condensation: This compound can serve as the carbonyl component in a Darzens condensation. chemistnotes.comwikipedia.orgorganic-chemistry.org Reaction with the enolate of an α-haloester (e.g., ethyl chloroacetate) in the presence of a base would lead to the formation of an α,β-epoxy ester (a glycidic ester). The reaction proceeds via nucleophilic attack of the α-haloester enolate on the keto-carbonyl group, followed by intramolecular nucleophilic substitution to form the epoxide ring. mdma.chsigmaaldrich.com

The electrophilicity of the keto group, enhanced by the electron-withdrawing fluorine on the aromatic ring, makes it a suitable substrate for such condensation reactions.

Role as a Precursor in Multi-Component and Cascade Reactions

Due to its array of functional groups, this compound holds potential as a building block in multi-component reactions (MCRs) and cascade sequences. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates portions of all the starting materials, offering high efficiency and molecular complexity.

While specific examples involving this compound are not readily found in the literature, its structural features suggest potential applications in known MCRs. For instance, α-keto esters are known to participate in various MCRs.

One can envision its participation in reactions like:

Hantzsch-type reactions: Although a classic Hantzsch reaction involves a β-ketoester, the reactivity of the α-ketoester could be exploited in modified versions for the synthesis of dihydropyridines or related heterocyclic structures.

Biginelli-type reactions: Similar to the Hantzsch reaction, the Biginelli reaction typically uses a β-dicarbonyl compound. The electrophilic nature of the keto-ester in this compound might allow it to act as the carbonyl component in condensations with urea (B33335) or thiourea (B124793) and an active methylene (B1212753) compound.

Passerini and Ugi reactions: These isocyanide-based MCRs often involve a carbonyl compound as one of the components. The keto group of this compound could potentially serve as this electrophilic partner.

In cascade reactions, the initial transformation of one functional group could set the stage for subsequent intramolecular reactions. For example, a nucleophilic addition to the keto group could introduce a new functional group that could then react with the ester or the aromatic ring. The development of novel MCRs and cascade reactions involving this and similar substrates remains an active area of research.

Stereochemical Aspects of Asymmetric Transformations Involving this compound

The prochiral keto group in this compound makes it an interesting substrate for asymmetric transformations, leading to the formation of chiral products. The stereochemical outcome of reactions at this center can be controlled using chiral reagents, catalysts, or auxiliaries.

Key asymmetric transformations could include:

Asymmetric Reduction: The reduction of the keto group to a secondary alcohol can be achieved with high enantioselectivity using chiral reducing agents or catalytic hydrogenation with chiral catalysts. For example, enantioselective hydrogenation of the related ethyl benzoylformate has been studied using platinum catalysts modified with chiral alkaloids like dihydrocinchonidine. medchemexpress.com Similar strategies could be applied to this compound to produce the corresponding chiral α-hydroxy ester.

Asymmetric Nucleophilic Addition: The addition of nucleophiles, such as organometallic reagents or cyanide, to the keto group can be rendered enantioselective. This can be accomplished by using chiral ligands to modify the reactivity of the nucleophile or by employing chiral Lewis acids to coordinate to the carbonyl oxygen, thereby creating a chiral environment around the electrophilic center.

Asymmetric Darzens Condensation: As mentioned in section 3.3, the Darzens condensation can be performed asymmetrically. The use of chiral phase-transfer catalysts or chiral bases can induce enantioselectivity in the formation of the glycidic ester product. organic-chemistry.org

The fluorine and methyl substituents on the aromatic ring, while not directly at the stereocenter, can influence the stereochemical course of these reactions through steric and electronic effects, potentially affecting the level of enantiomeric excess (ee) achieved.

Kinetic and Thermodynamic Studies of Key Transformations of this compound

Detailed kinetic and thermodynamic studies on the reactions of this compound are scarce in the published literature. However, the principles of physical organic chemistry allow for predictions regarding the influence of its structure on reaction rates and equilibria.

Kinetics: The rates of reactions involving the keto-ester moiety will be influenced by the electronic nature of the substituted phenyl ring. The electron-withdrawing fluorine atom is expected to increase the rate of nucleophilic attack at the carbonyl carbons by enhancing their electrophilicity. The electron-donating methyl group would have a counteracting, albeit weaker, effect. For electrophilic aromatic substitution, the deactivating nature of both the fluoro and benzoylformate groups would lead to significantly slower reaction rates compared to benzene or toluene. Kinetic studies would be valuable to quantify these substituent effects and to determine the rate-determining step in multi-step reaction mechanisms.

Photochemical and Electrochemical Reactivity Pathways

The presence of the benzoyl chromophore in this compound suggests that it may exhibit interesting photochemical reactivity. Aromatic ketones are known to undergo a variety of photochemical transformations upon absorption of UV light.

Photochemical Reactivity: The related ethyl benzoylformate is known to be photoreactive. youtube.com Upon excitation, the molecule can be promoted to an excited triplet state. This excited state can participate in several reactions:

Hydrogen Abstraction: The excited triplet carbonyl can abstract a hydrogen atom from a suitable donor molecule (like an alcohol or an ether) to form a ketyl radical. Subsequent radical-radical coupling reactions can then lead to pinacol-type products.

Norrish Type Reactions: While less common for aromatic ketones, Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions could be possible, depending on the specific substitution pattern and reaction conditions.

Photoreduction: In the presence of hydrogen donors, photoreduction to the corresponding alcohol can occur.

The fluorine and methyl substituents on the aromatic ring could influence the photophysical properties of the molecule, such as the energy of the excited states and the rates of intersystem crossing, which in turn would affect the photochemical reactivity.

Electrochemical Reactivity: The carbonyl groups in this compound are electrochemically active and can be reduced at a cathode. Electrochemical reduction can offer a controlled way to generate radical anions, which can then undergo further reactions such as dimerization or protonation. The reduction potential would be influenced by the substituents on the aromatic ring. The electron-withdrawing fluorine atom would likely make the molecule easier to reduce (i.e., a less negative reduction potential) compared to the unsubstituted ethyl benzoylformate. Controlled-potential electrolysis could potentially be used to selectively reduce one of the carbonyl groups or to initiate other electrochemical transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Fluoro 5 Methylbenzoylformate and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 3-fluoro-5-methylbenzoylformate. Through ¹H, ¹³C, and ¹⁹F NMR, a complete picture of the atomic connectivity and electronic environment can be assembled.

The expected ¹H NMR spectrum would feature distinct signals for the aromatic, methyl, and ethyl protons. The aromatic protons are expected to appear as complex multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine and carbonyl groups and the electron-donating methyl group. The methyl protons would likely present as a singlet, while the ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons.

The ¹³C NMR spectrum would complement this data, showing distinct resonances for each unique carbon atom. The carbonyl carbons of the keto and ester groups would be the most downfield signals. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts significantly affected by the attached fluorine atom (C-F coupling) and other substituents. The aliphatic carbons of the methyl and ethyl groups would be found in the upfield region of the spectrum.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships

While 1D NMR provides essential information, 2D NMR techniques are crucial for confirming the precise structural assembly of the molecule. scribd.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would definitively establish proton-proton (¹H-¹H) coupling networks. sdsu.edu A key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Weaker, long-range couplings between the protons on the aromatic ring could also be resolved, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly to the carbons they are attached to, providing unambiguous one-bond ¹H-¹³C connections. youtube.com This would allow for the direct assignment of the protonated aromatic carbons, the methyl carbon, and the two carbons of the ethyl group.

The methylene protons of the ethyl group and the ester carbonyl carbon.

The aromatic protons and the keto-carbonyl carbon, as well as adjacent aromatic carbons.

The protons of the aromatic methyl group and the aromatic carbons to which it is attached and those two and three bonds away.

These combined 2D NMR experiments allow for a step-by-step construction of the molecule's connectivity, confirming the proposed structure. researchgate.net

Table 1: Predicted Key 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | Ethyl -CH₂ ↔ Ethyl -CH₃ | Connectivity of the ethyl group. |

| HSQC | Aromatic C-H, Methyl C-H, Ethyl C-H | Direct C-H attachments. |

| HMBC | Ethyl -CH₂ → Ester C=O | Confirms the ethyl ester functionality. |

| HMBC | Aromatic-H → Keto C=O | Links the aromatic ring to the keto group. |

| HMBC | Methyl-H → Aromatic Carbons | Confirms the position of the methyl group on the ring. |

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments and Interactions

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers valuable insights. nih.gov The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making this technique highly sensitive. A single resonance would be expected in the ¹⁹F NMR spectrum for this compound. The chemical shift of this signal is highly sensitive to the electronic environment on the aromatic ring. Furthermore, the fluorine atom will couple to nearby protons, primarily the two adjacent aromatic protons (a three-bond coupling, ³JHF) and the aromatic proton para to it (a four-bond coupling, ⁴JHF). This heteronuclear coupling would be observable as splitting in both the ¹⁹F and ¹H NMR spectra, providing further confirmation of the fluorine's position.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

The structure of this compound features several single bonds around which rotation can occur, notably the bond between the aromatic ring and the keto-carbonyl group, and the bond between the two carbonyl groups. At room temperature, rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals.

Dynamic NMR studies, which involve recording spectra at variable temperatures, could be used to investigate the energy barriers to these rotations. unibas.it At sufficiently low temperatures, the rotation could become slow enough to allow for the observation of distinct signals for different conformers (rotamers). As the temperature is increased, these separate signals would broaden and eventually coalesce into the single, averaged signals observed at room temperature. By analyzing the spectral changes as a function of temperature (lineshape analysis), the activation energy for the rotational barrier can be calculated, providing valuable data on the molecule's conformational dynamics. unibas.it

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bond Strength Assessment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by strong absorptions corresponding to the carbonyl groups.

C=O Stretching: Two distinct and strong absorption bands are expected for the two carbonyl groups. The α-keto group (benzoyl) would likely appear in the range of 1680-1700 cm⁻¹, while the ester carbonyl stretch is expected at a higher frequency, typically 1720-1740 cm⁻¹.

C-O Stretching: Strong bands corresponding to the ester C-O stretches would be visible in the 1100-1300 cm⁻¹ region.

C-F Stretching: A strong absorption for the C-F bond stretch is anticipated in the 1000-1400 cm⁻¹ range.

C-H Stretching: Aliphatic C-H stretching from the methyl and ethyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be observed just above 3000 cm⁻¹.

Aromatic C=C Stretching: Several bands of varying intensity would be present in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

Raman spectroscopy would provide complementary information, particularly for the less polar bonds, and could help resolve ambiguities in the IR spectrum.

Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium |

| Ester C=O | Stretching | 1720 - 1740 | Strong |

| Ketone C=O | Stretching | 1680 - 1700 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |

| Ester C-O | Stretching | 1100 - 1300 | Strong |

| Aromatic C-F | Stretching | 1000 - 1400 | Strong |

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Accurate Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of the parent molecule and its fragments with high precision, allowing for the determination of the elemental composition. nih.gov For this compound (C₁₁H₁₁FO₃), the calculated exact mass of the molecular ion [M]⁺˙ is 210.0692.

Under electron ionization (EI), the molecule would undergo predictable fragmentation. The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure. A plausible fragmentation pattern would involve:

Loss of an ethoxy radical (•OCH₂CH₃): This would generate a prominent acylium ion corresponding to the 3-fluoro-5-methylbenzoyl moiety.

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl group from the ester.

Loss of the entire ester functional group (•COOCH₂CH₃): This would result in a 3-fluoro-5-methylphenyl cation.

Decarbonylation: The 3-fluoro-5-methylbenzoyl cation could further lose a molecule of carbon monoxide (CO) to form a 3-fluoro-5-methylphenyl cation.

Table 3: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ | [C₁₁H₁₁FO₃]⁺˙ | 210.0692 |

| [M - •CH₂CH₃]⁺ | [C₉H₆FO₃]⁺ | 181.0295 |

| [M - •OCH₂CH₃]⁺ | [C₉H₆FO]⁺ | 153.0397 |

| [M - •COOCH₂CH₃]⁺ | [C₇H₆F]⁺ | 109.0448 |

| [C₉H₆FO - CO]⁺ | [C₈H₆F]⁺ | 125.0448 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's three-dimensional conformation in the crystalline state.

Key structural aspects that could be determined include:

The degree of planarity between the aromatic ring and the adjacent keto-carbonyl group.

The conformation around the central C(O)-C(O) bond, which dictates the relative orientation of the two carbonyls.

The orientation of the ethyl group in the ester moiety.

Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. One could expect to observe weak C-H···O and C-H···F hydrogen bonds, which would play a significant role in stabilizing the crystal lattice. nih.govresearchgate.net Depending on the packing arrangement, π-π stacking interactions between the aromatic rings of adjacent molecules might also be present. researchgate.net This information is crucial for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives

The determination of the absolute stereochemistry of chiral molecules is a critical aspect of chemical and pharmaceutical research. nih.gov Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), have emerged as powerful and reliable techniques for the unambiguous assignment of the absolute configuration of chiral compounds in solution. researchgate.netrsc.org These non-destructive methods are particularly valuable when traditional X-ray crystallography is not feasible. nih.gov This section will explore the application of ECD and VCD in the stereochemical assignment of a hypothetical chiral derivative of this compound, namely (R)- and (S)-1-(3-fluoro-5-methylphenyl)-1-hydroxyethyl formate (B1220265).

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This phenomenon arises from the interaction of light with the molecule's chiral chromophores. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to establish the absolute configuration by comparing the experimental spectrum with that predicted by quantum-mechanical calculations. nih.gov

For a chiral derivative of this compound, the benzoyl moiety acts as a key chromophore. The electronic transitions within this aromatic system will give rise to characteristic ECD signals. The stereochemical assignment process typically involves the following steps:

Conformational Analysis: A thorough conformational search for both enantiomers ((R) and (S)) of the target molecule is performed using computational methods.

Quantum-Mechanical Calculations: The ECD spectra for the most stable conformers of each enantiomer are calculated using time-dependent density functional theory (TD-DFT).

Spectral Comparison: The calculated spectra for the (R) and (S) enantiomers are compared with the experimentally obtained ECD spectrum. The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration.

Below is a hypothetical table illustrating the kind of data that would be generated in such a study.

| Enantiomer | Experimental λmax (nm) | Experimental Δε | Calculated λmax (nm) | Calculated Δε |

| (R)-isomer | 245 | +12.5 | 248 | +14.2 |

| 280 | -8.3 | 282 | -9.1 | |

| (S)-isomer | 245 | -12.3 | 248 | -14.1 |

| 280 | +8.5 | 282 | +9.0 |

This is a hypothetical data table for illustrative purposes.

Vibrational Circular Dichroism (VCD) spectroscopy is analogous to ECD but operates in the infrared region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. rsc.org VCD has become an increasingly indispensable tool for determining the absolute configuration of chiral molecules, including complex natural products and pharmaceuticals. researchgate.netresearchgate.net A significant advantage of VCD is that every fundamental vibrational mode of a chiral molecule is, in principle, VCD active, providing a rich source of stereochemical information. rsc.org

The process for stereochemical assignment using VCD is similar to that of ECD, involving the comparison of experimental and calculated spectra. nih.gov The high number of vibrational bands in a VCD spectrum can provide a more detailed and robust fingerprint of a molecule's stereochemistry.

For our hypothetical chiral derivative, the carbonyl stretch of the formate group and various vibrations within the substituted phenyl ring would be particularly informative in the VCD spectrum. The comparison between the experimental VCD spectrum and the calculated spectra for the (R) and (S) enantiomers allows for a definitive assignment of the absolute configuration.

The following table presents hypothetical VCD data for the key vibrational bands of the (R)- and (S)-1-(3-fluoro-5-methylphenyl)-1-hydroxyethyl formate.

| Wavenumber (cm⁻¹) | (R)-isomer Experimental VCD (ΔA x 10⁻⁵) | (R)-isomer Calculated VCD (ΔA x 10⁻⁵) | (S)-isomer Experimental VCD (ΔA x 10⁻⁵) | (S)-isomer Calculated VCD (ΔA x 10⁻⁵) |

| 1725 (C=O stretch) | +5.8 | +6.2 | -5.7 | -6.1 |

| 1610 (Aromatic C=C) | -3.2 | -3.5 | +3.3 | +3.4 |

| 1250 (C-O stretch) | +2.1 | +2.4 | -2.0 | -2.3 |

This is a hypothetical data table for illustrative purposes.

Theoretical and Computational Investigations of Ethyl 3 Fluoro 5 Methylbenzoylformate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the ground-state properties of molecules like Ethyl 3-fluoro-5-methylbenzoylformate.

A DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. Key properties that can be derived from such calculations include bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the orientation of the ethyl formate (B1220265) group relative to the substituted benzene (B151609) ring.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These properties are crucial for predicting the molecule's reactivity and interactions.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the charge distribution. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For instance, the carbonyl oxygens are expected to be regions of negative potential, while the carbonyl carbons would be areas of positive potential, indicating their susceptibility to nucleophilic attack.

Illustrative DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Suggests moderate polarity |

| Charge on C=O Carbon | +0.65 e | Highlights electrophilic character |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for a molecule with this structure. It is not based on published experimental or computational results for this specific compound.

While DFT is excellent for ground-state properties, ab initio methods, such as Configuration Interaction Singles (CIS) or Time-Dependent DFT (TD-DFT), are employed to study electronic excited states. core.ac.ukusc.edu These methods are essential for predicting how this compound might behave upon absorption of light.

These calculations can predict the vertical excitation energies, which correspond to the wavelengths of light the molecule is likely to absorb (its UV-Vis spectrum). They also provide information on the nature of the electronic transitions, such as whether they are localized on the aromatic ring (π→π) or involve the carbonyl groups (n→π). Understanding these excited states is the first step in predicting the molecule's photoreactivity, including potential photochemical reactions or degradation pathways. core.ac.uk

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution Behavior

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.

For this compound, MD simulations would be invaluable for:

Conformational Analysis: The molecule has rotational freedom around several single bonds, particularly the bond connecting the benzoyl group to the ethyl formate moiety and within the ethyl chain. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. nih.gov This is crucial as the conformation can significantly impact the molecule's reactivity and biological activity.

Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent organizes around the solute. This provides insights into solubility and how the solvent might influence conformational preferences and reaction dynamics. researchgate.net

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can be directly compared with experimental data to confirm the structure and identity of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. mdpi.com Each predicted frequency corresponds to a specific type of bond stretching, bending, or wagging. The calculated IR spectrum can be compared to an experimental spectrum to aid in the assignment of peaks. For this compound, strong absorptions corresponding to the C=O stretches of the ketone and ester groups would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) can be calculated. These values are then converted into chemical shifts (δ) by referencing them against a standard (e.g., TMS). Predicted ¹H and ¹³C NMR spectra are powerful tools for structural elucidation.

Illustrative Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| IR Freq. (Ester C=O) | 1735 cm⁻¹ | 1730 cm⁻¹ |

| IR Freq. (Ketone C=O) | 1690 cm⁻¹ | 1685 cm⁻¹ |

| ¹³C Chemical Shift (Ester C=O) | 165 ppm | 164 ppm |

Note: Predicted values are for illustrative purposes to show the typical level of agreement between computational (e.g., DFT) and experimental data. Experimental values are hypothetical for this specific compound.

Reaction Mechanism Elucidation via Computational Transition State Search and Intrinsic Reaction Coordinate Analysis

Computational methods are exceptionally useful for mapping out the entire energy landscape of a chemical reaction, providing insights that are often difficult to obtain experimentally. chemrxiv.orgnih.gov For a reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, the process would involve:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized.

Transition State (TS) Search: A transition state is the highest energy point along the reaction pathway. Sophisticated algorithms are used to locate this saddle point on the potential energy surface. The structure of the TS reveals the geometry of the atoms at the moment of bond-making and bond-breaking.

Frequency Calculation: A frequency calculation on the TS structure is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state, ensuring that it correctly connects the reactants and the products.

This process yields the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Families of Related Benzoylformate Compounds

While the methods above focus on a single molecule, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies analyze a series of related compounds to build a statistical model that correlates their structural features with their biological activity or physical properties. nih.govatlantis-press.comnih.gov

To conduct a QSAR/QSPR study on a family of benzoylformate derivatives, which would include this compound, the following steps would be taken:

Data Set Assembly: A set of benzoylformate molecules with known activities or properties (e.g., inhibitory concentration, boiling point) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation that relates a subset of the most relevant descriptors to the observed activity or property. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using statistical techniques like cross-validation and by using the model to predict the activity of compounds not included in the initial training set. nih.gov

A successful QSAR model could reveal that, for instance, electron-withdrawing substituents on the aromatic ring increase the biological activity of benzoylformate derivatives. Such a model would be a powerful predictive tool for designing new compounds with enhanced properties.

Lack of Specific Research Data for this compound

A thorough search for theoretical and computational investigations into the non-covalent interactions and intermolecular forces of this compound has revealed a significant gap in the available scientific literature. Currently, there are no specific published studies focusing on the detailed analysis of these properties for this particular compound.

While computational methods such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis are powerful tools for elucidating the nature and strength of intermolecular forces, their application to this compound has not been documented in accessible research databases.

Consequently, it is not possible to provide detailed research findings or construct data tables on the non-covalent interactions specific to this compound at this time. Further experimental and computational research is required to characterize the intermolecular forces that govern the supramolecular chemistry of this compound.

Applications of Ethyl 3 Fluoro 5 Methylbenzoylformate in Advanced Organic Synthesis and Materials Science Precursors

Role as a Versatile Building Block for Complex Molecule Synthesis

The potential of Ethyl 3-fluoro-5-methylbenzoylformate as a versatile building block is suggested by the reactivity of related benzoylformate compounds. For instance, methyl benzoylformate is recognized as a valuable intermediate for introducing various functional groups in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com However, specific examples and detailed research findings for this compound are not available.

Synthesis of Diverse Heterocyclic Compounds

There is a lack of specific published research demonstrating the use of this compound in the synthesis of diverse heterocyclic compounds. While similar structures are utilized in creating heterocyclic systems, for example, the synthesis of furancarboxylate derivatives from (E)-ethyl 3-aryl-2-cyanoacrylates, direct application of the title compound is not documented. semanticscholar.org

Construction of Synthetic Intermediates for Advanced Chemical Research

The structure of this compound, featuring fluoro and methyl substitutions on the phenyl ring, suggests its potential as a precursor for more complex molecules. The synthesis of intermediates is a common application for such compounds; for example, Ethyl 3-fluoro-5-nitrobenzoate is used to produce 5-Fluoro-(3-hydroxymethyl)-1-nitrobenzene. chemicalbook.com However, there is no specific information on the conversion of this compound into other advanced synthetic intermediates.

Precursor for Advanced Agrochemical Research

While benzoylformate derivatives, in general, are used in the synthesis of herbicides, there is no specific information linking this compound to agrochemical research. chemicalbook.com Research on related isoxazole (B147169) and thiazole (B1198619) derivatives has shown potential fungicidal and herbicidal activities, but this does not directly involve the specified compound. researchgate.net

Utilization in Total Synthesis Strategies of Natural Products and Designed Molecules

A review of available literature does not provide any instances of this compound being utilized in the total synthesis of natural products or other designed molecules.

Development of New Synthetic Reagents and Catalysts Utilizing this compound Scaffolds

There is currently no available research that describes the use of this compound as a scaffold for the development of new synthetic reagents or catalysts.

Application in Polymer Chemistry as a Monomer, Initiator, or Modifier for Novel Polymeric Architectures

Information regarding the application of this compound in polymer chemistry is not present in the public scientific literature. While related compounds like methyl benzoylformate can act as photoinitiators in UV-curable coatings, a similar role for this compound has not been documented. chemicalbook.com

Role in Supramolecular Chemistry and Self-Assembly Processes

Currently, there is a lack of specific research data and literature detailing the role of this compound in supramolecular chemistry and self-assembly processes. While the structural features of this molecule, such as the fluorine atom, methyl group, and the benzoylformate core, suggest potential for engaging in various non-covalent interactions, specific studies to confirm and characterize these interactions and their role in forming larger, ordered supramolecular structures have not been reported in the available scientific literature.

However, without specific experimental data from techniques such as X-ray crystallography or detailed computational studies on this compound, any discussion of its role in self-assembly remains speculative. Research on structurally related fluorinated and non-fluorinated benzoyl derivatives often reveals intricate networks of intermolecular interactions that guide their assembly into well-defined architectures. researchgate.netnih.gov Such studies, when conducted on this compound, would be necessary to elucidate its specific contributions to supramolecular chemistry.

Future Research Directions and Emerging Opportunities for Ethyl 3 Fluoro 5 Methylbenzoylformate

Exploration of Novel Catalytic Transformations and Synthetic Methodologies

The chemical reactivity of Ethyl 3-fluoro-5-methylbenzoylformate offers a fertile ground for the exploration of new catalytic transformations. Future research will likely focus on developing stereoselective methods to control the compound's reactivity.

Asymmetric Catalysis : A primary area of investigation will be the development of catalytic asymmetric reactions where the carbonyl group of the α-keto ester acts as an electrophile. The use of chiral catalysts could enable the enantioselective addition of various nucleophiles, leading to the synthesis of optically active α-hydroxy esters. These chiral products are valuable intermediates in the pharmaceutical industry. Research into organocatalysis, particularly with cinchona alkaloid-derived amines, has shown success in the asymmetric fluorination of ketones and could be adapted for reactions involving this substrate. nih.gov

Fluorination Chemistry : The presence of a fluorine atom on the aromatic ring influences the electronic properties of the molecule, and further selective fluorination could be a key research direction. sapub.orgorganic-chemistry.org Modern electrophilic fluorinating agents, such as Selectfluor®, could be employed to introduce additional fluorine atoms, potentially leading to compounds with enhanced biological activity or modified physical properties. sapub.org The regioselectivity of such reactions on the substituted aromatic ring will be a subject of detailed study.

Cross-Coupling Reactions : The aromatic ring of this compound is amenable to various cross-coupling reactions. Palladium-catalyzed reactions, for instance, could be utilized to introduce new carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular diversity accessible from this starting material.

A summary of potential catalytic transformations is presented in the table below.

| Transformation | Catalyst Type | Potential Products | Significance |

| Asymmetric Reduction | Chiral Metal Complexes / Enzymes | Enantiomerically enriched α-hydroxy esters | Pharmaceutical intermediates |

| Asymmetric Addition | Chiral Organocatalysts | Chiral tertiary alcohols | Building blocks for complex molecules |

| Electrophilic Fluorination | N-F Reagents (e.g., Selectfluor®) | Di- or tri-fluorinated aromatic compounds | Modified electronic and biological properties |

| Cross-Coupling Reactions | Palladium or Copper Catalysts | Functionalized aromatic derivatives | Increased molecular complexity |

Integration into Flow Chemistry and Microfluidic Reactor Systems

The synthesis and transformation of fluorinated compounds often present challenges in conventional batch processes, including issues with handling hazardous reagents and controlling highly exothermic reactions. beilstein-journals.orgnih.gov Flow chemistry and microfluidic reactor systems offer significant advantages in addressing these challenges.

Future research is expected to focus on the integration of this compound into continuous-flow processes. durham.ac.ukvapourtec.com The benefits of this approach include:

Enhanced Safety : Flow reactors allow for the safe handling of potentially hazardous reagents, such as potent fluorinating agents, due to the small reaction volumes and superior temperature control. nih.gov

Improved Reaction Control : The high surface-area-to-volume ratio in microreactors enables precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivities. beilstein-journals.orgnih.gov

Scalability : Flow chemistry facilitates a more straightforward and reliable scale-up of synthetic processes from the laboratory to industrial production.

The development of continuous-flow methods for the synthesis of this compound itself, as well as its subsequent transformations, will be a key area of investigation. This could involve multi-step sequences where the compound is generated and then immediately used in a subsequent reaction within a continuous flow system.

Development of Bio-Inspired Synthetic Approaches and Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The future of this compound research will likely see an increased focus on enzymatic transformations.

Enzymatic Reductions : The carbonyl group of the α-keto ester is a prime target for stereoselective reduction by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes can produce chiral α-hydroxy esters with high enantiomeric excess, which are valuable precursors for pharmaceuticals.

Other Biocatalytic Reactions : Enzymes could also be explored for other transformations, such as hydrolysis, amination, or C-C bond formation, offering novel and sustainable synthetic routes to a variety of derivatives.

The development of "designer enzymes" through protein engineering could further expand the scope of biocatalytic reactions applicable to this fluorinated substrate, allowing for transformations that are not achievable with conventional chemical methods.

Advanced Materials Applications and Functional Materials Design

The unique combination of a fluorinated aromatic ring and a reactive ester functional group makes this compound a promising candidate for the development of advanced materials.

Polymer Chemistry : The compound can be used as a monomer or a precursor for the synthesis of specialty polymers. The presence of fluorine can impart desirable properties to these polymers, such as high thermal stability, chemical resistance, and low surface energy. Its close analog, methyl benzoylformate, is known to act as a photoinitiator in UV-curable coatings, suggesting a similar potential application for the title compound in photopolymerization processes. chemicalbook.com

Liquid Crystals : Fluorinated compounds are widely used in the formulation of liquid crystal displays (LCDs). The specific substitution pattern of this compound could be exploited to design new liquid crystalline materials with tailored properties.

Functional Surfaces : The molecule could be used to modify surfaces, creating materials with specific wetting or adhesive properties.

The table below outlines potential applications in materials science.

| Material Type | Potential Role of this compound | Desired Properties |

| Fluorinated Polymers | Monomer or precursor | High thermal stability, chemical resistance, hydrophobicity |

| Photoresists/Coatings | Photoinitiator | Rapid curing, durability |

| Liquid Crystals | Component of liquid crystal mixtures | Tailored dielectric anisotropy and viscosity |

| Self-Assembled Monolayers | Surface modifier | Controlled surface energy and wettability |

Synergistic Studies Combining Advanced Experimental and Computational Methods for Comprehensive Understanding

To fully unlock the potential of this compound, future research will require a close integration of experimental and computational chemistry.

Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of novel catalytic transformations, providing insights into transition states and reaction pathways. This understanding can guide the design of more efficient catalysts and the optimization of reaction conditions.

Prediction of Properties : Computational models can be used to predict the physical, chemical, and biological properties of derivatives of this compound. This in silico screening can help to prioritize synthetic targets for applications in drug discovery and materials science.

Spectroscopic Analysis : The combination of advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) with computational modeling will provide a detailed understanding of the three-dimensional structure and electronic properties of the molecule and its derivatives.

Expansion into New Areas of Chemical Exploration and Interdisciplinary Research

The unique properties of this compound make it a candidate for exploration in various interdisciplinary fields.

Medicinal Chemistry : Fluorinated molecules are of great interest in drug discovery due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability. This compound could serve as a scaffold for the synthesis of new bioactive molecules.

Agrochemicals : The introduction of fluorine is a common strategy in the design of modern herbicides, insecticides, and fungicides. The benzoylformate moiety is also present in some herbicidal compounds. chemicalbook.com

Chemical Biology : Derivatives of this compound could be designed as chemical probes to study biological processes, for example, by incorporating fluorescent tags or reactive groups for covalent labeling of proteins.

The continued exploration of this versatile molecule at the intersection of organic synthesis, materials science, and biology is poised to open up new and exciting avenues of research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-fluoro-5-methylbenzoylformate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves esterification of 3-fluoro-5-methylbenzoylformic acid using ethyl alcohol under acidic or catalytic conditions. Optimize yields by:

- Employing benzoyl chloride intermediates (e.g., trifluoromethylbenzoyl chlorides in ) to activate the carboxyl group.

- Using coupling agents like DCC/DMAP or Lewis acids (e.g., H2SO4) to enhance reaction efficiency.

- Controlling temperature (e.g., reflux in anhydrous ethanol) and monitoring progress via TLC or HPLC.

- Key Considerations : Solvent purity and moisture-free conditions are critical to avoid hydrolysis of the ester product .

Q. How should researchers characterize this compound to confirm its structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to identify ethyl ester protons (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2) and NMR to confirm fluorine substitution (δ ~-110 to -120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 240.07).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.

- Data Table :

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| NMR | δ ~-115 ppm (CF3 in analogous compounds) | Confirm fluorine position |

| HRMS | m/z 240.07 (calculated for C11H11FO3) | Molecular weight verification |

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMF, DMSO) and non-polar solvents (ethyl acetate, dichloromethane). Analogous trifluoromethyl benzoates show good solubility in ethanol and DMF .

- Stability : Store at -20°C under inert atmosphere (N2/Ar) to prevent ester hydrolysis. Monitor degradation via periodic HPLC analysis.

Advanced Research Questions

Q. How do the electronic effects of the fluorine and methyl substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations to map electron density (e.g., Fukui indices) at the carbonyl carbon. Fluorine’s electron-withdrawing effect increases electrophilicity, while methyl groups may sterically hinder nucleophilic attack.

- Experimental Validation : Compare reaction rates with analogs lacking fluorine/methyl groups using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies can resolve discrepancies in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer :

- Control Experiments : Replicate conflicting studies under identical conditions (solvent, catalyst loading, temperature).

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. organocatalysts) to identify system-specific bottlenecks.

- In Situ Monitoring : Use techniques like IR spectroscopy to track intermediate formation and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products